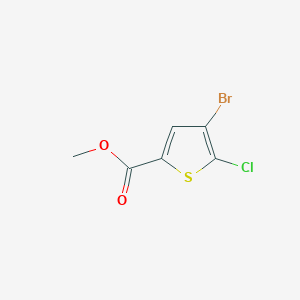![molecular formula C8H8Cl3N B1426788 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride CAS No. 1187830-87-0](/img/structure/B1426788.png)
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride
Descripción general
Descripción
“2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride” is a chemical compound with the CAS Number: 56946-65-7 . It is also known as clopyralid and is a selective herbicide used to control broadleaf weeds in crops such as alfalfa, wheat, barley, and grassland .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.06 . It is stored at temperatures between 2-8°C in an inert atmosphere . The compound is available in either liquid or solid form . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.32 .Aplicaciones Científicas De Investigación
Pharmaceutical and Antimicrobial Research
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride is primarily utilized in pharmaceutical research, specifically in the development of bactericides and antimicrobials. Its notable application includes serving as a side-chain in the production of fourth-generation Cefpirome, a cephalosporin antibiotic (Fu Chun, 2007).
Synthetic Applications
This compound is also involved in the synthesis of various agents, including plant protection agents, synthetic resins, antioxidants, and plastics. Efficient synthesis routes like the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route have been developed, with the acrolein route showing a yield of up to 87.4%, indicating its potential for broader applications (Zhao Xin-qi, 2007).
Multicomponent Synthesis
A novel approach in the synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves multicomponent condensation, using materials like malononitrile, hydrogen sulfide, and alkylating agents. This method offers new possibilities for creating a variety of heterocyclic structures (I. V. Dyachenko et al., 2020).
Crystallographic Studies
Crystallographic research has been conducted on related compounds, revealing their molecular configurations and bond lengths, which are critical for understanding their chemical properties and potential applications in material science (A. Moustafa, A. S. Girgis, 2007).
New Synthesis Routes
Research has led to the development of new, more efficient synthesis routes for this compound. These methods utilize readily available materials such as cyclopentanone and benzylamine, aiming to improve yield and purity, which is crucial for industrial-scale production (J. Zhou et al., 2013).
Exploration of Tricyclic Heterocycles
Studies on tricyclic heterocycles based on this compound have been conducted, using single-crystal X-ray diffraction. These studies provide valuable insights into the structure of these complex molecules, which can have implications for pharmaceutical and material science applications (O. Mazina et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N.ClH/c9-6-4-8(10)11-7-3-1-2-5(6)7;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXSTBDHGDRLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718478 | |
| Record name | 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-87-0 | |
| Record name | 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)












